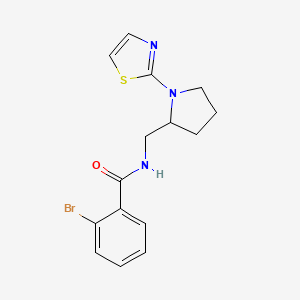

![molecular formula C17H18O2S B2436578 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 20618-50-2](/img/structure/B2436578.png)

1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, commonly known as 4-Methyl-4-methoxysulfanylphenyl-3-propanone, is a synthetic organic compound used in a variety of scientific research applications. It is a chiral compound, meaning that it has two different configurations that are mirror images of each other. This compound has a wide range of uses, from being used as a reagent in organic synthesis to being used in the study of biochemical and physiological effects.

科学的研究の応用

Metabolism and Biological Interactions

- Metabolism in Rats : 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone, a compound structurally similar to the one , was studied for its metabolism in rats. Metabolites were identified, including 1-(3, 4-dihydroxyphenyl)-2-propanone and others, with a methodology developed for their quantitative determination in urine (J. Jodynis-Liebert, 1993).

Chemical Synthesis and Reactions

- Synthesis and Structural Analysis : Studies on the reactions of related compounds, such as 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone, with nitrogen-containing agents provided insights into the synthesis and structure of various derivatives, characterized by X-ray crystallography (L. S. Kosolapova et al., 2013).

- Indole Formation : The reaction of compounds like 2,4-Bis(4-methoxyphenyl-1,3,2,4-dithiadiphosphetane-2,4-disulfide with phenylhydrazones of methylketones led to the formation of Δ5-1,2,3-diazaphospholines and indoles, suggesting a potential route for synthesizing structurally related molecules (A. El‐Barbary & S. Lawesson, 1981).

- α-Chlorination Reactions : Research into the α-chlorination of aryl ketones, including compounds similar to the one , using manganese(III) acetate in the presence of chloride ion, provided insights into synthetic applications and reaction mechanisms (Takehiko Tsuruta et al., 1985).

Biological Transformations

- Biotransformation Studies : Research on the biotransformation of β-ketosulfides, such as 1-(phenylthio)-2-propanone, by fungi showed the formation of single diastereomers of β-hydroxy sulfoxides, demonstrating the biological modification potential of related compounds (H. Holland et al., 2002).

Synthetic Applications

- Morpholine Hydrochloride Synthesis : The synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from related ketones indicated a route for creating novel compounds with potential applications (Tan Bin, 2011).

Environmental and Forensic Studies

- Environmental Implications : The study of lignin degradation and the formation of compounds like 1-(4-hydroxy-3-methoxyphenyl)-propanone in acid treatment of birch lignin highlights the environmental relevance of such compounds (S. Li et al., 1996).

- Forensic Analysis : Investigations into the synthesis routes of similar compounds and their impurity profiles in MDMA production offer critical insights for forensic science applications (M. Swist et al., 2005).

特性

IUPAC Name |

1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfanylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2S/c1-13-3-9-16(10-4-13)20-12-11-17(18)14-5-7-15(19-2)8-6-14/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDCXXVPTSEXFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide](/img/structure/B2436498.png)

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B2436503.png)

![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B2436506.png)

![2-(1H-[1,2,3]triazol-4-yl)ethylamine dihydrochloride](/img/structure/B2436512.png)

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436515.png)